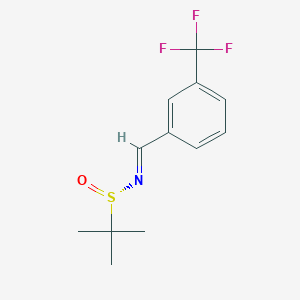

(S)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide

Description

(S)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide is a chiral sulfinamide derivative characterized by a propane-2-sulfinamide backbone substituted with a methyl group and an imine-linked 3-(trifluoromethyl)benzylidene moiety. The (S)-configuration at the sulfur center confers enantioselective properties, making it valuable in asymmetric synthesis and pharmaceutical applications . The trifluoromethyl group enhances lipophilicity and metabolic stability, traits critical in agrochemical and drug design .

Properties

IUPAC Name |

(NE,S)-2-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-5-4-6-10(7-9)12(13,14)15/h4-8H,1-3H3/b16-8+/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAPINQRXQBAMZ-WHMKARLCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@](=O)/N=C/C1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or N-chlorosuccinimide (NCS) in the presence of a base like triethylamine .

Industrial Production Methods

In an industrial setting, the production of sulfinamides, including this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the sulfinamide can be further oxidized to form sulfonamides.

Reduction: The compound can be reduced to form sulfides.

Substitution: The sulfinamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under mild conditions to preserve the integrity of the sulfinamide group .

Major Products

The major products formed from these reactions include sulfonamides, sulfides, and substituted sulfinamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, this compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds. Its unique structure allows for selective reactions that are crucial in synthesizing complex molecules.

Biology

The compound is being explored as a biochemical probe to investigate enzyme mechanisms involving sulfur-containing substrates. Its ability to form covalent bonds with biological molecules positions it as a significant tool for studying biochemical pathways.

Medicine

Sulfinamides like this compound are under investigation for their potential as drug candidates. Their ability to modulate biological pathways makes them suitable for therapeutic applications, particularly in diseases where enzyme activity is dysregulated.

Industry

In industrial applications, (S)-2-methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide is utilized in the production of polymers and acts as a vulcanization accelerator in the rubber industry.

Recent studies have highlighted the biological activities of this compound, particularly its anticancer properties and enzyme inhibition capabilities.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines:

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| MCF-7 | 1.93 |

| HCT-116 | 2.84 |

These values suggest that this compound may function similarly to established anticancer agents.

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor, particularly against serine hydrolases involved in lipid metabolism:

| Enzyme Target | Inhibition Rate (%) at 10 µM |

|---|---|

| ABHD3 | 95 |

| ABHD4 | 80 |

| HSL | 60 |

These findings indicate that it may modulate metabolic pathways relevant to inflammatory responses.

Study 1: Anticancer Activity Assessment

A study assessed the cytotoxic effects of various sulfinamide derivatives, including this compound. The results demonstrated its potential as an anticancer agent, with significant inhibition of cell growth observed in both MCF-7 and HCT-116 cell lines.

Study 2: Enzyme Inhibition Profile

Another investigation focused on the inhibition profile of sulfinamides against serine hydrolases. The results suggested that this compound could selectively inhibit specific enzymes involved in lipid metabolism, highlighting its potential therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of (S)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide involves its interaction with molecular targets through the sulfur-nitrogen bond. This bond is highly reactive and can undergo cleavage to form reactive intermediates that interact with biological molecules. The compound can modulate enzyme activity by binding to the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Structural Features

The table below compares structural features of (S)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide with related sulfinamides:

Key Observations :

- Substituent Position : The position of the trifluoromethyl group on the benzylidene ring (3- vs. 2-) alters steric and electronic environments, impacting reactivity in asymmetric catalysis .

- Heterocyclic vs. Aromatic Groups : Pyridinyl or oxetanyl substituents (e.g., ) introduce different electronic effects compared to benzylidene, influencing solubility and binding interactions.

- Chirality : The (S)-configuration is critical for enantioselectivity, as seen in analogs like (S)-N-((S)-1-phenylallyl)propane-2-sulfinamide, which are used to synthesize chiral amines .

Physical and Chemical Properties

Notes:

Biological Activity

(S)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide, an organosulfur compound, belongs to the class of sulfinamides and exhibits significant biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry.

This compound is characterized by a sulfur-nitrogen bond, which contributes to its unique reactivity. The compound can be synthesized via oxidative coupling of thiols and amines, allowing for efficient production without extensive pre-functionalization steps.

| Property | Value |

|---|---|

| IUPAC Name | (S)-2-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide |

| CAS Number | 1453070-16-0 |

| Molecular Formula | C₁₂H₁₄F₃NOS |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biological molecules. The sulfur atom can act as both a nucleophile and electrophile depending on the conditions, allowing the compound to interact with various molecular targets in biological systems .

Anticancer Properties

Recent studies have highlighted the potential of sulfinamides, including this compound, as anticancer agents. Research indicates that compounds in this class can induce apoptosis in cancer cell lines through multiple pathways. For instance, compounds derived from similar structures have shown cytotoxic effects against human leukemia and breast cancer cell lines .

Case Study: Cytotoxic Activity

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| U-937 (Monocytic Leukemia) | 3.5 |

| CEM-13 (Leukemia) | 4.0 |

These findings suggest that the compound may serve as a lead structure for developing novel anticancer therapies.

Enzyme Inhibition

This compound has also been explored for its role as an enzyme inhibitor. It can modulate biochemical pathways by interacting with enzymes that contain sulfur-binding sites. This property makes it a valuable tool for studying enzyme mechanisms and potentially developing new therapeutic agents targeting specific pathways .

Comparison with Similar Compounds

When compared to other sulfinamides and organosulfur compounds, this compound stands out due to the trifluoromethyl group, which enhances its stability and reactivity.

Table 2: Comparison of Sulfinamides

| Compound | Unique Feature | Biological Activity |

|---|---|---|

| (S)-2-Methyl-N-(3-(trifluoromethyl)... | Trifluoromethyl group | Anticancer activity |

| tert-Butanesulfinamide | Simple alkyl group | Moderate enzyme inhibition |

| Sulfoximines | Sulfur-nitrogen double bond | High selectivity in drug design |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.